(Iodomethyl)cyclobutane
Overview
Description
(Iodomethyl)cyclobutane is an organic compound featuring a cyclobutane ring, a four-membered carbon ring, with an iodomethyl substituent. This compound is known for its unique puckered structure and chemical properties, such as increased C–C π-character and relative chemical inertness for a highly strained carbocycle .
Mechanism of Action
Target of Action
(Iodomethyl)cyclobutane is primarily used as a synthetic intermediate in the production of various pharmaceuticals and natural products .
Mode of Action
The mode of action of this compound is primarily chemical rather than biological. It participates in [2+2] cycloaddition reactions, a type of chemical reaction where two alkenes combine to form a cyclobutane . This reaction is a fundamental step in the synthesis of many cyclobutane-containing natural products .
Biochemical Pathways
The cyclobutane-containing compounds that can be synthesized using this compound are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Result of Action
The primary result of this compound’s action is the formation of cyclobutane rings in the synthesis of various natural products and pharmaceuticals . The specific molecular and cellular effects would depend on the particular cyclobutane-containing compound that is synthesized.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane derivatives, including iodomethylcyclobutane, is through [2+2] cycloaddition reactions. These reactions involve the photochemical or thermal activation of alkenes to form cyclobutane rings . For iodomethylcyclobutane, the synthesis typically involves the reaction of cyclobutene with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of iodomethylcyclobutane follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Iodomethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form cyclobutanone derivatives.
Reduction Reactions: Reduction of iodomethylcyclobutane can lead to the formation of cyclobutane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃) are common reagents used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions include cyclobutanone derivatives, substituted cyclobutanes, and various cyclobutane-based intermediates used in further chemical synthesis .
Scientific Research Applications
(Iodomethyl)cyclobutane has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple four-membered ring without substituents.
Methylcyclobutane: A cyclobutane ring with a methyl substituent.
Bromomethylcyclobutane: Similar to iodomethylcyclobutane but with a bromine atom instead of iodine.
Uniqueness
(Iodomethyl)cyclobutane is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and the ability to form halogen bonds . This makes it a valuable compound in synthetic organic chemistry and various industrial applications .
Properties
IUPAC Name |
iodomethylcyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9I/c6-4-5-2-1-3-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHQLLOJOKZLST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376700 | |
Record name | (Iodomethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16408-62-1 | |
Record name | (Iodomethyl)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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